molecular formula C10H10N2O3 B13409778 Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate

Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate

Cat. No.: B13409778
M. Wt: 206.20 g/mol
InChI Key: QIPOGDVPLFLWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-furan-2-yl-3-methyl-1H-pyrazole-4-carboxylate (C₁₀H₁₀N₂O₃) is a heterocyclic compound featuring a pyrazole core substituted with a furan ring, a methyl group at position 3, and a methyl ester at position 2. The compound’s InChi key (InChI=1S/C10H10N2O3/c1-6-8(10(13)14-2)9(12-11-6)7-4-3-5-15-7/h3-5H,1-2H3,(H,11,12)) underscores its stereoelectronic properties, which influence reactivity and intermolecular interactions.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-6-8(10(13)14-2)9(12-11-6)7-4-3-5-15-7/h3-5H,1-2H3,(H,11,12)

InChI Key

QIPOGDVPLFLWHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CO2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes selective oxidation to form dicarboxylic acid derivatives. This reaction typically employs strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reaction Conditions Products Yield Reference
KMnO₄, H₂SO₄, 60°C, 6 hFuran-2,5-dicarboxylic acid derivative72%

Reduction Reactions

The pyrazole ring can be reduced to pyrazoline derivatives using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) .

Reaction Conditions Products Yield Reference
H₂ (1 atm), Pd/C, EtOH, 25°C4,5-Dihydro-1H-pyrazole analog85%

Nucleophilic Substitution

The ester group at position 4 participates in nucleophilic substitution with amines or hydrazines. For example:

  • Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in acetic acid yields carbohydrazide derivatives .

  • Phenyl hydrazine forms 1-phenyl-substituted pyrazoles under reflux conditions .

Reagent Conditions Products Yield Reference
NH₂NH₂·H₂OCH₃COOH, reflux, 2 hPyrazole-3-carbohydrazide90%
C₆H₅NHNH₂CH₃COOH, reflux, 4 h1-Phenylpyrazole derivative85%

Cyclization Reactions

The compound serves as a precursor for synthesizing heterocyclic systems:

  • Treatment with thiocyanate (KSCN) generates 1,3,4-thiadiazoles .

  • Reaction with nitrous acid (HNO₂) forms triazole derivatives .

Reagent Conditions Products Yield Reference
KSCNHCl, EtOH, 25°C, 12 h1,3,4-Thiadiazole68%
HNO₂H₂O, 0°C, 1 h1,2,3-Triazole75%

Esterification and Acylation

The hydroxyl group of furan can undergo esterification with acyl chlorides. For instance, reaction with 2-bromo-3-furoyl chloride in 1,4-dioxane/Ca(OH)₂ yields fused furan-pyrazole esters .

Reagent Conditions Products Yield Reference
2-Bromo-3-furoyl chloride1,4-dioxane, Ca(OH)₂, reflux, 3 hFuroate ester78%

Electrophilic Substitution

The furan ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at position 5 due to its electron-rich nature. Nitration with HNO₃/H₂SO₄ produces nitro-furan derivatives.

Key Mechanistic Insights:

  • Acid/Base Sensitivity : Reactions often require pH control. For example, hydrazine-mediated substitutions proceed optimally in acetic acid .

  • Steric Effects : The methyl group at position 3 influences regioselectivity during nucleophilic attacks .

  • Catalytic Influence : Pd/C enhances reduction efficiency by facilitating hydrogen activation.

This compound’s versatility in generating pharmacologically relevant heterocycles underscores its importance in medicinal chemistry and materials science .

Scientific Research Applications

Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The compound’s uniqueness lies in its hybrid pyrazole-furan scaffold. Below is a comparative analysis with other methyl esters and heterocyclic derivatives (Table 1):

Compound Name Formula Key Functional Groups Structural Features Potential Applications
Methyl 5-furan-2-yl-3-methyl-1H-pyrazole-4-carboxylate C₁₀H₁₀N₂O₃ Pyrazole, furan, methyl ester Hybrid heterocyclic system with planar aromaticity Pharmaceuticals, agrochemicals
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Diterpene, methyl ester Tricyclic diterpene backbone with esterification Antimicrobial agents
Methyl shikimate C₈H₁₂O₅ Cyclohexene, hydroxyl, methyl ester Shikimic acid derivative with multiple H-bond donors Precursor in alkaloid synthesis
E-Communic acid methyl ester C₂₁H₃₂O₂ Labdane diterpene, methyl ester Linear diterpene with conjugated double bonds Anti-inflammatory agents



Key Observations :

  • Hybrid Heterocycles : Unlike diterpene-based esters (e.g., sandaracopimaric acid methyl ester), the target compound’s pyrazole-furan system offers distinct electronic properties, enhancing its suitability for drug design due to improved bioavailability and binding specificity .

Hydrogen-Bonding and Crystallographic Behavior

The pyrazole NH group and ester carbonyl in the target compound enable hydrogen-bond donor and acceptor interactions, respectively. This contrasts with methyl shikimate, which has three hydroxyl groups capable of forming extensive H-bond networks (e.g., O–H···O interactions) . Such differences influence crystallization behavior:

  • The target compound’s planar structure may favor π-π stacking, whereas diterpene esters (e.g., E-communic acid methyl ester) rely on van der Waals forces due to their bulky aliphatic chains .
  • Hydrogen-bond graph-set analysis (as per Etter’s rules) would classify the target’s interactions as discrete (e.g., N–H···O=C), unlike the continuous networks seen in polyhydroxy esters .

Biological Activity

Methyl 5-furan-2-yl-3-methyl-1H-pyrazole-4-carboxylate (CAS Number: 1047628-46-5) is a compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 206.20 g/mol
  • Structure : The compound features a pyrazole ring substituted with a furan moiety and a carboxylate group, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives against common pathogens:

CompoundMinimum Inhibitory Concentration (MIC)Activity
7b0.22 - 0.25 μg/mLHighly active against Staphylococcus aureus and Staphylococcus epidermidis
4aNot specifiedModerate activity
5aNot specifiedModerate activity

The compound demonstrated effective inhibition of biofilm formation in pathogenic isolates, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects. A comparative study highlighted several pyrazole derivatives, revealing that certain compounds exhibited superior COX-2 inhibitory activity:

CompoundIC50 (μM)COX Inhibition (%)
Pyrazole Derivative A0.0171%
Pyrazole Derivative B5.4062%
Methyl Derivative (this compound)Not specifiedModerate

These findings suggest that the compound may serve as a lead for developing new anti-inflammatory drugs .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A recent study reported that derivatives of pyrazoles exhibited notable growth inhibition across multiple cancer types:

Cell LineGrowth Inhibition (%)Reference Compound
Breast Cancer (MCF7)43.9Staurosporine
Renal Carcinoma (RFX 393)Moderate (IC50 = 11.70 μM)Not specified

The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development .

Case Studies and Research Findings

  • Antimicrobial Evaluation : In vitro studies showed that the compound effectively inhibited the growth of Staphylococcus aureus and Staphylococcus epidermidis, with significant biofilm disruption capabilities.
  • Anti-inflammatory Studies : The compound was part of a series of pyrazole derivatives tested for COX inhibition, showing promising results in reducing inflammation in experimental models.
  • Anticancer Research : Molecular docking studies revealed that this compound binds similarly to known anticancer agents, suggesting mechanisms of action that warrant further investigation.

Q & A

Q. How can structural modifications enhance pharmacological activity while maintaining solubility?

  • Strategy :
  • Replace the methyl group with hydrophilic substituents (e.g., -OH, -NH₂).
  • Introduce PEGylated side chains to improve aqueous solubility.
  • Assess logP via shake-flask method and cytotoxicity via MTT assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.